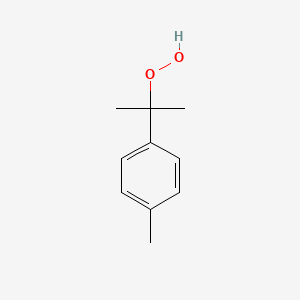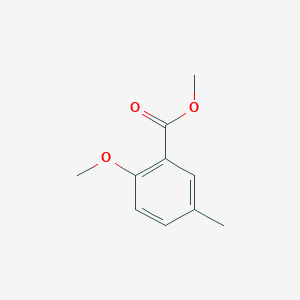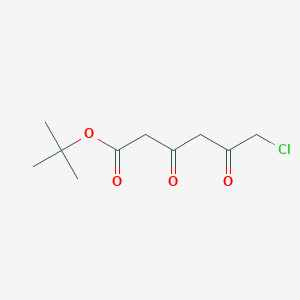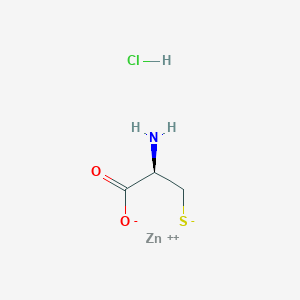
Guanidine,N-(4-fluorophenyl)-N'-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(4-Fluorophenyl)-N-hydroxyguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a fluorophenyl group attached to the guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-Fluorophenyl)-N-hydroxyguanidine typically involves the reaction of 4-fluoroaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’'-(4-Fluorophenyl)-N-hydroxyguanidine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(4-Fluorophenyl)-N-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the compound can yield the corresponding amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of N’'-(4-Fluorophenyl)-N-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’'-(4-Chlorophenyl)-N-hydroxyguanidine
- N’'-(4-Bromophenyl)-N-hydroxyguanidine
- N’'-(4-Methylphenyl)-N-hydroxyguanidine
Uniqueness
N’'-(4-Fluorophenyl)-N-hydroxyguanidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and binding affinity. Compared to its analogs with different substituents, the fluorinated compound often exhibits enhanced activity and selectivity in various applications.
Propriétés
Numéro CAS |
401510-51-8 |
|---|---|
Formule moléculaire |
C7H8FN3O |
Poids moléculaire |
169.16 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
Clé InChI |
IVFJUPFFVGHRSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)F |
SMILES canonique |
C1=CC(=CC=C1N=C(N)NO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)






